硝酸铈(3+)镁盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

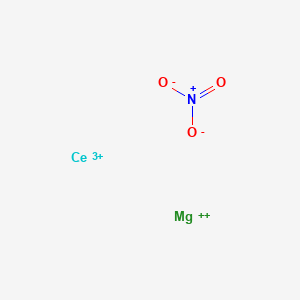

Nitric acid, cerium(3+) magnesium salt is a chemical compound with the molecular formula CeMgNO3 . It is also known as cerium nitrate .

Synthesis Analysis

The synthesis of cerium compounds often involves the hydrolysis of solutions of cerium ammonium nitrate or cerium nitrate . The resulting samples are washed with deionized water and treated with sodium hydrogen sulfate or sodium dihydrogen phosphate solution .Molecular Structure Analysis

The molecular structure of Nitric acid, cerium(3+) magnesium salt is represented by the formula CeMgNO3 . The average mass of the molecule is 202.120 Da .Chemical Reactions Analysis

The reaction of nitric acid with magnesium oxide results in the formation of magnesium nitrate and water . The reaction is exothermic, meaning it releases heat .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .科学研究应用

二氧化铈水溶胶的合成和性质二氧化铈水溶胶是通过将硝酸铈(III)水解产生的沉淀进行肽化而制成的。这些溶胶在酸性和碱性介质中均表现出稳定性,粒子的平均流体力学半径约为 25 nm。溶胶的相组成和在各种条件下的凝结阈值(包括混合镁盐的存在)对于它们在胶体科学和材料工程中的潜在应用具有重要意义 (Antonova 等人,2001 年)。

铈的阴极溶出伏安法测定铈作为冶金中的合金元素,尤其是在减缓耐腐蚀性差的镁的生物降解方面,突出了其重要性。开发了一种使用阴极溶出伏安法测定 Ce3+ 的方法,对监测生物医学植入物中可生物降解镁合金中的 Ce3+ 具有重要意义 (Ojo 等人,2017 年)。

镁缺乏条件下植物氮代谢中的铈菠菜的研究表明,铈可以在镁缺乏的条件下改善植物的氮代谢。这项研究表明,铈可以部分替代镁,帮助将无机氮转化为有机氮,这对农业科学和植物生物学具有重要意义 (Yin 等人,2009 年)。

镁合金的耐腐蚀性增强镁及其合金(如 AZ91 和 AM50)上的铈基转化膜提高了耐腐蚀性。这些涂层通过浸入含有稀土盐和过氧化氢的溶液中形成,在材料科学中对于提高镁合金的耐久性具有重要意义 (Brunelli 等人,2005 年)。

硝酸铈镁的磁性和比热研究研究硝酸铈镁在低温下的磁性和比热,可以深入了解该材料的磁性行为,为低温物理学和材料科学领域做出贡献 (Cooke 等人,1953 年)。

可充电镁电池的开发铈化合物在可充电镁电池的背景下得到了探索。镁的热力学性质使其成为一种有吸引力的负极材料,而铈在提高这些电池的性能和能量密度方面发挥了作用,这对于推进储能技术至关重要 (Aurbach 等人,2000 年)。

安全和危害

According to the safety data sheet, Nitric acid, cerium(3+) magnesium salt may intensify fire and is an oxidizer . It causes serious eye damage and skin irritation, and may cause cancer . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

The future directions of research into Nitric acid, cerium(3+) magnesium salt could involve further exploration of its potential applications in medicine and cosmetology, given the properties of its components . Additionally, further studies could be conducted to better understand its chemical reactions and synthesis processes .

属性

IUPAC Name |

magnesium;cerium(3+);nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.Mg.NO3/c;;2-1(3)4/q+3;+2;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQAIYMZJXBGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Mg+2].[Ce+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeMgNO3+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, cerium(3+) magnesium salt | |

CAS RN |

17968-09-1 |

Source

|

| Record name | Nitric acid, cerium(3+) magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

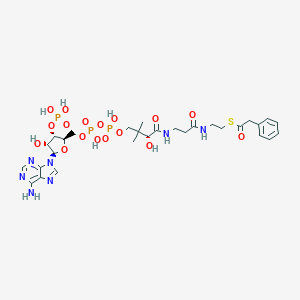

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

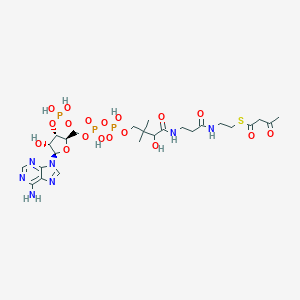

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)